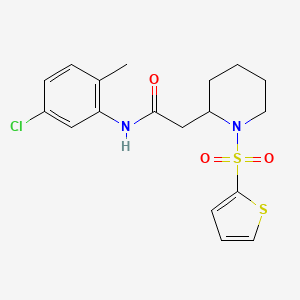

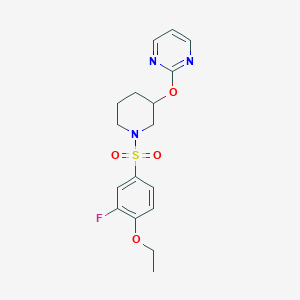

N-(5-氯-2-甲基苯基)-2-(1-(噻吩-2-基磺酰基)哌啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss similar compounds with related structures and potential biological activities, such as antibacterial properties and enzyme inhibition , as well as anticancer properties . These compounds are characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety, which are common structural features in medicinal chemistry due to their pharmacological potential.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further functionalization to introduce the acetamide group . For example, in one study, the reaction of benzenesulfonyl chloride with ethyl isonipecotate yielded a piperidine intermediate, which was then converted into a target compound through a reaction with different N-aralkyl/aryl substituted 2-bromoacetamides . Another study describes the synthesis of N-substituted derivatives by pairing benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the formation of a piperidine intermediate, followed by the introduction of the thiophen-2-ylsulfonyl group and the chloro-methylphenyl acetamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and sometimes X-ray crystallography . These techniques help elucidate the structure by providing information about the functional groups present and the overall molecular conformation. For instance, the presence of a piperidine ring, sulfonyl group, and acetamide moiety can be confirmed through characteristic peaks in the NMR and IR spectra . The molecular geometry, such as the angles between aromatic planes, can be determined through crystallographic studies, as seen in compounds with a 'V' shaped conformation .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups present in the molecule. The acetamide group can participate in various chemical reactions, such as hydrolysis or nucleophilic substitution, depending on the reaction conditions . The sulfonyl group can also be reactive, particularly in S_NAr (nucleophilic aromatic substitution) reactions, which can be used to introduce different substituents onto the aromatic ring . The piperidine ring, being a secondary amine, can undergo reactions typical of amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar functional groups like the sulfonyl and acetamide groups can increase solubility in polar solvents . The stability of the compounds can be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, which can influence the reactivity of the molecule . The biological activities of these compounds, such as antibacterial and anticancer effects, are also a direct result of their chemical properties, which determine how they interact with biological targets .

科学研究应用

药理应用

- κ-阿片受体拮抗作用:一种结构类似于N-(5-氯-2-甲基苯基)-2-(1-(噻吩-2-基磺酰)piperidin-2-基)乙酰胺的化合物PF-04455242被确定为κ-阿片受体的高亲和力拮抗剂。由于其选择性亲和力和减轻应激行为效果的能力,该化合物具有治疗抑郁症和成瘾障碍的潜力 (Grimwood et al., 2011)。

化学合成和性质

- 生物活性衍生物的合成:合成了N-取代-2''-[(苯基磺酰)(哌啶-1-基)氨基]乙酰胺衍生物,并对其针对各种酶的活性进行了评估。研究表明,这些化合物与N-(5-氯-2-甲基苯基)-2-(1-(噻吩-2-基磺酰)piperidin-2-基)乙酰胺具有相似的结构特征,具有有前途的生物活性 (Khalid et al., 2014)。

- 潜在杀虫剂:通过X射线粉末衍射表征了4-氯-3,5-二甲基苯氧乙酰胺的N-衍生物,并确定其为潜在的杀虫剂。这些衍生物与N-(5-氯-2-甲基苯基)-2-(1-(噻吩-2-基磺酰)piperidin-2-基)乙酰胺具有结构相关性,表明在农业中有潜在的应用 (Olszewska et al., 2011)。

生物活性和应用

- 抗菌特性:合成了带有氮杂环和1,3,4-噁二唑杂环核的乙酰胺衍生物,并显示出对各种细菌菌株的中等抑制活性。结构活性关系表明这些化合物具有潜在的生物医学应用,与N-(5-氯-2-甲基苯基)-2-(1-(噻吩-2-基磺酰)piperidin-2-基)乙酰胺在化学上相似 (Iqbal et al., 2017)。

- 抗微生物和细胞毒特性:合成了N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺的衍生物,并对其抗微生物和细胞毒特性进行了筛选。这些化合物对致病菌和念珠菌物种表现出有效性,显示了在医学应用中的潜力 (Mokhtari & Pourabdollah, 2013)。

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S2/c1-13-7-8-14(19)11-16(13)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDRZRGBSJNZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)

![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)

![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)

![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)

![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)